2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole
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Overview
Description
2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole is a heterocyclic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. These compounds are known for their diverse biological activities and have been the subject of extensive research in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole can be achieved through a visible-light-mediated catalyst-free reaction. This involves the reaction of diversely substituted α-bromodiketones, generated in situ by the reaction of N-bromosuccinimide (NBS) and 1,3-diketones, with 3-mercapto[1,2,4]triazoles under aqueous conditions . This method is advantageous as it is environmentally friendly and provides high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazolo[3,2-b][1,2,4]triazoles.
Scientific Research Applications
2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of novel materials with unique electronic and photophysical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazole: Known for its high oxidative stability and rigid planar structure, enabling efficient intermolecular π–π overlap.
Triazolo[1,5-a]pyrimidine: Another heterocyclic compound with significant biological activity.
Triazolo[3,4-b][1,3,4]thiadiazine:
Uniqueness
2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
832151-05-0 |
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Molecular Formula |
C16H9BrN4O2S |
Molecular Weight |
401.2 g/mol |
IUPAC Name |
2-(2-bromophenyl)-6-(4-nitrophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C16H9BrN4O2S/c17-13-4-2-1-3-12(13)15-18-16-20(19-15)14(9-24-16)10-5-7-11(8-6-10)21(22)23/h1-9H |
InChI Key |
JRTFREIFIXRBGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)C4=CC=C(C=C4)[N+](=O)[O-])Br |
Origin of Product |
United States |
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